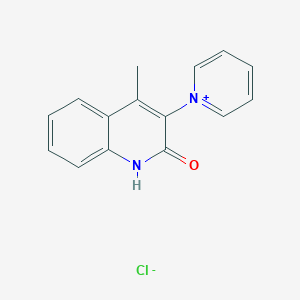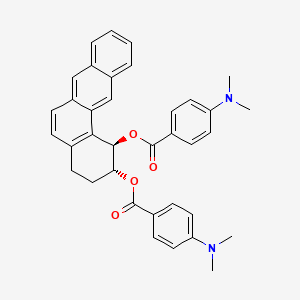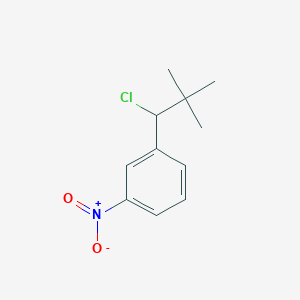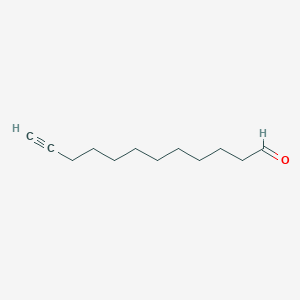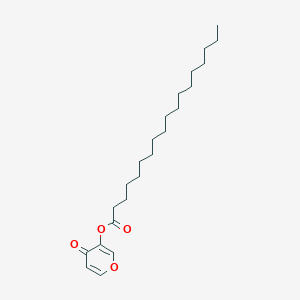
4-Oxo-4H-pyran-3-yl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4H-pyran-3-yl octadecanoate is a chemical compound with the molecular formula C23H38O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyran-3-yl octadecanoate typically involves the esterification of octadecanoic acid with 4-oxo-4H-pyran-3-ol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4H-pyran-3-yl octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyran ring, leading to the formation of substituted pyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Oxo-4H-pyran-3-yl octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants
Mécanisme D'action
The mechanism of action of 4-Oxo-4H-pyran-3-yl octadecanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, and immune response, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-pyran-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ester group.
4-Oxo-4H-pyran-3-yl acetate: An ester derivative with a shorter alkyl chain compared to octadecanoate.
Uniqueness
4-Oxo-4H-pyran-3-yl octadecanoate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in aqueous environments. This makes it particularly useful in applications requiring amphiphilic molecules .
Propriétés
Numéro CAS |
82765-87-5 |
|---|---|
Formule moléculaire |
C23H38O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(4-oxopyran-3-yl) octadecanoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(25)27-22-20-26-19-18-21(22)24/h18-20H,2-17H2,1H3 |
Clé InChI |
WAHCHCNCRGZINV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1=COC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



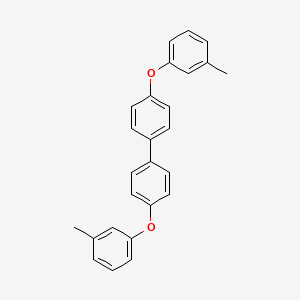

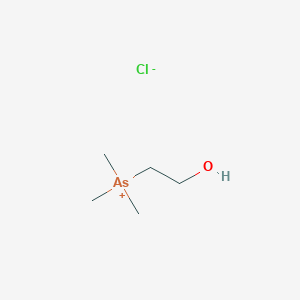
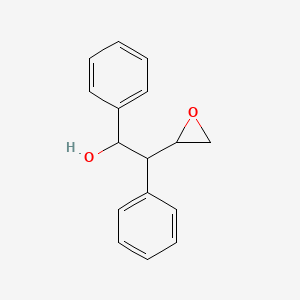
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
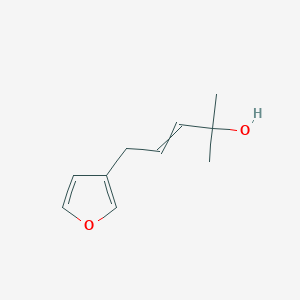
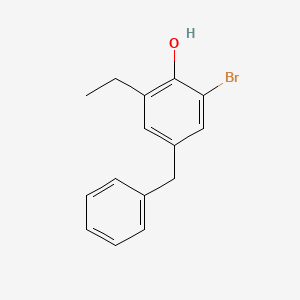
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
